

# 4-Phenylbutanal mass spectrometry fragmentation pattern

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## Compound Focus: 4-Phenylbutanal

CAS No.: 18328-11-5

Cat. No.: S793684

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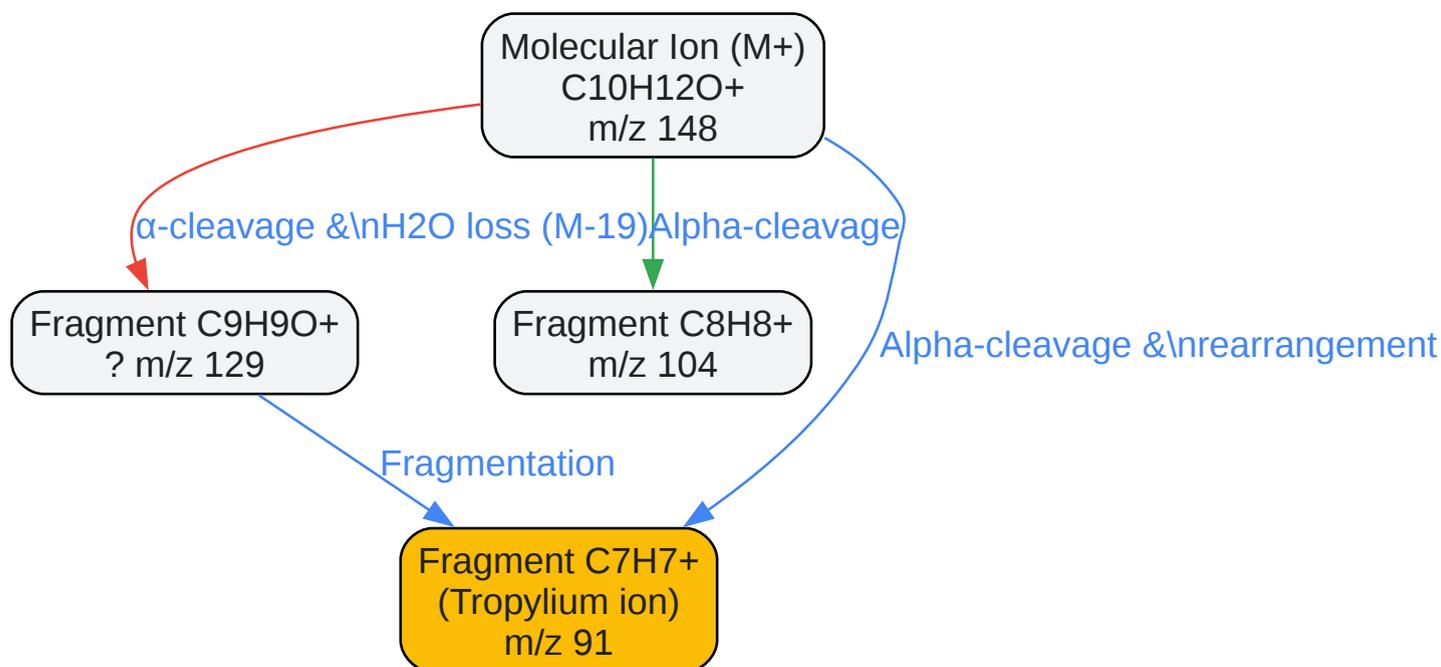
## Experimental Mass Spectrum Data for 4-Phenylbutanal

The following table summarizes the key ions reported in the electron ionization mass spectrum of **4-Phenylbutanal** from the NIST database [1]. The molecular weight of **4-Phenylbutanal** (C<sub>10</sub>H<sub>12</sub>O) is **148.20 g/mol** [1] [2].

m/z Value	Relative Abundance	Potential Fragment Identification
148	-- (Molecular Ion, M <sup>+</sup> )	C <sub>10</sub> H <sub>12</sub> O <sup>+</sup>
91	High (Base Peak)	C <sub>7</sub> H <sub>7</sub> <sup>+</sup> (Tropylium ion)
104	Present	C <sub>8</sub> H <sub>8</sub> <sup>+</sup>
129	Present	C <sub>9</sub> H <sub>9</sub> O <sup>+</sup> ? (M <sup>+</sup> - H <sub>2</sub> O - H?)

## Interpretation of Key Fragmentation Pathways

The fragmentation pattern of **4-Phenylbutanal** is driven by the stability of the resulting carbocations. The key pathways are illustrated below, followed by a detailed explanation.



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- **Formation of the Tropylium Ion (m/z 91):** The base peak at **m/z 91** is a classic indicator in mass spectrometry for the **tropylium ion (C<sub>7</sub>H<sub>7</sub><sup>+</sup>)** [3]. For **4-Phenylbutanal**, this can form through alpha-cleavage next to the carbonyl, followed by a **McLafferty-type rearrangement** where the gamma ( $\gamma$ ) carbon is part of the phenyl ring. This results in the loss of a neutral CH<sub>2</sub>=CH-CHO fragment and the formation of the highly stable tropylium ion [4] [3].
- **Alpha-Cleavage (m/z 104):** A peak at **m/z 104** is consistent with the **C<sub>8</sub>H<sub>8</sub><sup>+</sup>** fragment. This likely arises from a simple alpha-cleavage of the C-C bond adjacent to the carbonyl group, losing a neutral •CH<sub>2</sub>-CHO radical. The resulting ion retains the phenyl ring, contributing to its stability [4].
- **Loss of Water and Other Fragments:** The pathway to the ion at **m/z 129** is less common but can be rationalized. Aldehydes can undergo fragmentation involving the loss of H<sub>2</sub>O (M-18) or H• (M-1) [4] [5]. The m/z 129 ion (M-19) may result from a combination of these processes.

## Experimental Protocol for Reference

The mass spectral data for **4-Phenylbutanal** compiled by NIST was likely acquired under standard conditions for organic compounds [1]:

- **Ionization Method: Electron Ionization (EI)**, a "hard" ionization technique that imparts significant energy, leading to extensive fragmentation of the molecular ion [3].
- **Analysis:** The sample was vaporized and bombarded with a stream of high-energy electrons (typically 70 eV) to create positively charged molecular ions ( $M+\bullet$ ). These unstable ions subsequently fragmented, and the resulting ions were separated based on their mass-to-charge ratio ( $m/z$ ) and detected [4].

## Key Characteristics for Identification

For researchers, the mass spectrum of **4-Phenylbutanal** is characterized by:

- A molecular ion peak at  **$m/z$  148**, confirming its molecular weight.
- A very strong **base peak at  $m/z$  91** ( $C_7H_7^+$ ), which is a key fingerprint for compounds containing a phenyl ring attached to a flexible alkyl chain.
- A moderate **peak at  $m/z$  104** ( $C_8H_8^+$ ), supporting the structure involving a phenylalkyl chain.

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